Cas no 696-02-6 (1-Chloro-3,4-difluorobenzene)

1-Chloro-3,4-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-1,2-difluorobenzene
- 3,4-difluorochlorobenzene
- 1-Chloro-3,4-difluorobenzene
- C6H3ClF2
- 4-Chloro-1,2-difluorobenzene, 98%
- 1-Chloro-3,4-difluorobenzene; 4-Chloro-1,2-difluorobenzene
- EN300-192853
- MFCD00042572
- Benzene, 4-chloro-1,2-difluoro-
- 3,4-difluoro-1-chlorobenzene
- 3,4-Diflurochlorobenzene
- NSC10255
- CS-W013302
- AC-14086
- FT-0617971
- J-514875
- OPQMRQYYRSTBME-UHFFFAOYSA-
- SCHEMBL530450
- InChI=1/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
- Benzene,4-chloro-1,2-difluoro-
- NSC-10255
- AKOS006223206
- NSC 10255
- DS-16747
- OPQMRQYYRSTBME-UHFFFAOYSA-N
- NS00124133
- benzene, 4-chloro-1,2-difluoro
- DTXSID70219864
- C1599
- AM61653
- 696-02-6
- A16310
- 4-chloro-1,2-difluoro-benzene
- 3,4-Difluorochlorobenzene ;1-Chloro-3,4-difluorobenzene
- DB-030730
-
- MDL: MFCD00042572
- インチ: 1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChIKey: OPQMRQYYRSTBME-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(Cl)=CC=C1F
- BRN: 2081081
計算された属性
- せいみつぶんしりょう: 147.98900
- どういたいしつりょう: 147.989
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.33 g/mL at 25 °C(lit.)
- ふってん: 127°C(lit.)
- フラッシュポイント: 華氏温度:95°f< br / >摂氏度:35°C< br / >
- 屈折率: n20/D 1.475(lit.)
- PSA: 0.00000
- LogP: 2.61820
- ようかいせい: まだ確定していません。
- FEMA: 2556
1-Chloro-3,4-difluorobenzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-22-36/37/38
- セキュリティの説明: S16-S26-S36-S37/39
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装グループ:III
- セキュリティ用語:3
- 危険レベル:3
- リスク用語:R10; R36/37/38
- 包装等級:III
1-Chloro-3,4-difluorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Chloro-3,4-difluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A238663-25g |
4-Chloro-1,2-difluorobenzene |
696-02-6 | 98% | 25g |
$21.0 | 2024-04-17 | |
Alichem | A013025866-1g |
3,4-Difluorochlorobenzene |
696-02-6 | 97% | 1g |
$1519.80 | 2023-09-01 | |
TRC | C585458-2.5g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 2.5g |
$ 80.00 | 2022-06-06 | ||
TRC | C585458-250mg |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UR104-25g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 98% | 25g |
278.0CNY | 2021-08-06 | |
Fluorochem | 002875-100g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 97% | 100g |
£76.00 | 2022-03-01 | |
Ambeed | A238663-5g |
4-Chloro-1,2-difluorobenzene |
696-02-6 | 98% | 5g |
$7.0 | 2024-04-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005748-5g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 98% | 5g |
¥29 | 2024-05-22 | |
Apollo Scientific | PC1754J-100g |
3,4-Difluorochlorobenzene |
696-02-6 | 98% | 100g |
£81.00 | 2023-04-20 | |
eNovation Chemicals LLC | D383187-500g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 97% | 500g |
$650 | 2024-05-24 |
1-Chloro-3,4-difluorobenzene 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
1-Chloro-3,4-difluorobenzeneに関する追加情報
1-Chloro-3,4-difluorobenzene (CAS No. 696-02-6): A Versatile Intermediate in Modern Chemical Synthesis
1-Chloro-3,4-difluorobenzene, with the chemical formula C₆H₃ClF₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS No. 696-02-6, has garnered attention due to its unique structural properties and its role in the synthesis of various high-value chemicals. The presence of both chlorine and fluorine substituents on a benzene ring imparts distinct reactivity, making it a valuable building block for fine chemical applications.
The structure of 1-Chloro-3,4-difluorobenzene features a benzene ring substituted with a chlorine atom at the 1-position and two fluorine atoms at the 3- and 4-positions. This arrangement results in a molecule with moderate polarity and a range of potential reaction sites. The chlorine atom is highly electronegative, which influences the electron distribution across the ring, thereby affecting its reactivity in various chemical transformations. The fluorine atoms, being even more electronegative, further modify the electronic properties of the ring, making it more susceptible to nucleophilic substitution reactions.
In recent years, 1-Chloro-3,4-difluorobenzene has been extensively studied for its applications in pharmaceutical synthesis. Its versatility as a precursor allows for the construction of complex molecular architectures essential for drug development. One notable area of research involves its use in the synthesis of antiviral and anticancer agents. The fluorinated aromatic system is particularly attractive in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the utility of 1-Chloro-3,4-difluorobenzene in the preparation of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. By modifying the benzene ring with fluorine atoms, researchers can fine-tune the electronic properties of the molecule, leading to improved binding interactions with kinase active sites. For instance, modifications at the 3- and 4-positions have been shown to enhance selectivity against specific kinases while minimizing off-target effects.
The synthesis of 1-Chloro-3,4-difluorobenzene typically involves halogenation reactions starting from commercially available benzenes or substituted benzenes. Advanced synthetic techniques such as electrophilic aromatic substitution followed by selective chlorination and fluorination have been employed to achieve high yields and purity. These methods often require careful optimization to minimize side reactions and ensure regioselectivity.
Another area where 1-Chloro-3,4-difluorobenzene has found application is in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in high-performance materials. Researchers have explored its incorporation into polymers and coatings to enhance durability and functionality. The chlorine substituent also provides additional reaction sites for further functionalization, allowing for tailored material properties.
The pharmaceutical industry has been particularly interested in 1-Chloro-3,4-difluorobenzene due to its role as a key intermediate in drug discovery programs. Its structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening. By systematically varying substituents on the benzene ring, researchers can identify novel scaffolds with therapeutic potential. This approach has led to several promising candidates that are currently undergoing further investigation.
In conclusion,1-Chloro-3,4-difluorobenzene (CAS No. 696-02-6) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, materials science, and organic chemistry research. As our understanding of molecular interactions continues to evolve, compounds like 1-Chloro-3,4-difluorobenzene will undoubtedly play an increasingly important role in developing innovative solutions.
696-02-6 (1-Chloro-3,4-difluorobenzene) 関連製品
- 2580249-36-9(Ethyl 4-(3-fluoroazetidin-3-yl)benzoate)
- 2287335-38-8(6-bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,3-benzotriazole)
- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)
- 2229106-75-4(2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethanethioamide)
- 924860-65-1(2-Amino-4-(1H-tetrazol-5-yl)phenol)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 2097909-91-4(N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide)
- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)
- 1025304-57-7(N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide)
- 734538-39-7(N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)




